Boc-L-2,4-dimethylphenylalanine

説明

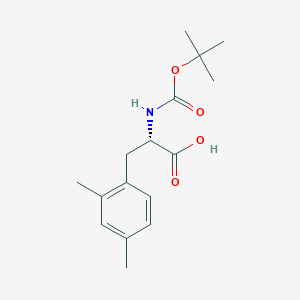

Boc-L-2,4-dimethylphenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of L-2,4-dimethylphenylalanine. This modification enhances its stability and makes it a valuable intermediate in peptide synthesis and other biochemical applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-2,4-dimethylphenylalanine typically involves the protection of the amino group of L-2,4-dimethylphenylalanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or anhydrous medium, often with solvents like tert-butyl alcohol . The reaction mixture is stirred at room temperature, and the product is isolated through extraction and crystallization processes .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps involve crystallization and filtration to obtain high-purity this compound .

化学反応の分析

Types of Reactions: Boc-L-2,4-dimethylphenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: The Boc group can be substituted under acidic conditions to yield the free amino acid.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) facilitate the removal of the Boc group.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: L-2,4-dimethylphenylalanine (free amino acid).

科学的研究の応用

Peptide Synthesis

Boc-L-2,4-dimethylphenylalanine serves as a crucial building block in the synthesis of peptides. The Boc group allows for selective reactions during the assembly of peptides, thereby enhancing the efficiency and yield of peptide synthesis. This compound is particularly relevant in the development of pharmaceuticals where precise peptide structures are necessary for biological activity .

Drug Development

In drug development, this compound is utilized to design novel pharmaceutical compounds that target specific receptors. Its unique structural properties can improve the binding affinity of drug candidates, making them more effective against various diseases. For instance, its incorporation into opioid peptides has been shown to enhance their potency and selectivity for opioid receptors .

Biotechnology

The compound is also employed in biotechnology for creating modified proteins that exhibit enhanced stability and activity. This is particularly beneficial in enzyme engineering and therapeutic protein production. Research indicates that peptides containing this compound can be used to develop enzyme inhibitors that have potential therapeutic applications .

Neuroscience Research

In neuroscience, this compound is used to study neurotransmitter systems. It aids scientists in understanding the role of amino acids in brain function and contributes to the development of neuroprotective agents. The compound's ability to influence receptor interactions makes it a valuable tool in investigating neurological disorders .

Material Science

The applications extend into material science where this compound is utilized in developing smart materials. These materials can respond to specific stimuli, making them suitable for applications such as drug delivery systems that release therapeutic agents in response to environmental changes .

Case Studies and Research Findings

Numerous studies have highlighted the effectiveness of this compound in various applications:

作用機序

The mechanism of action of Boc-L-2,4-dimethylphenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to yield the free amino acid . The compound’s molecular targets and pathways are related to its incorporation into peptides and proteins, influencing their structure and function .

類似化合物との比較

Boc-L-phenylalanine: Similar in structure but lacks the dimethyl groups on the phenyl ring.

Boc-L-tyrosine: Contains a hydroxyl group on the phenyl ring instead of methyl groups.

Boc-L-tryptophan: Features an indole ring instead of a phenyl ring.

Uniqueness: Boc-L-2,4-dimethylphenylalanine is unique due to the presence of two methyl groups on the phenyl ring, which can influence its steric and electronic properties. This makes it a valuable compound in the synthesis of peptides with specific structural and functional characteristics .

生物活性

Boc-L-2,4-dimethylphenylalanine (Boc-Dmp) is an unnatural amino acid derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article explores the biological activity of Boc-Dmp, focusing on its synthesis, receptor interactions, and potential therapeutic applications.

- Molecular Formula : C16H23NO4

- Molecular Weight : 293.36 g/mol

- Solubility : Soluble in organic solvents such as methanol .

Synthesis of this compound

The synthesis of Boc-Dmp typically involves protecting the amino group with a tert-butoxycarbonyl (Boc) group to enhance stability during chemical reactions. The synthetic pathway often includes coupling reactions with various aromatic compounds to introduce the dimethyl substitutions at the 2 and 4 positions on the phenyl ring .

Receptor Binding Affinity

Boc-Dmp has been studied for its interactions with opioid receptors, particularly the mu (μ), delta (δ), and kappa (κ) receptors. The incorporation of Boc-Dmp into peptide sequences has shown significant effects on receptor binding and activity:

- Mu Opioid Receptor (MOR) : Compounds containing Boc-Dmp have demonstrated increased affinity for MOR compared to their phenylalanine counterparts. For instance, substituting phenylalanine with Boc-Dmp in certain peptides has tripled the binding affinity for MOR, indicating a potent agonistic activity .

- Delta Opioid Receptor (DOR) : The binding affinity at DOR varies significantly depending on the structural modifications made to the peptide. Some studies report that while Boc-Dmp retains high efficacy at MOR, it may exhibit reduced potency at DOR compared to standard opioid peptides .

Agonist vs. Antagonist Activity

Research has indicated that peptides incorporating Boc-Dmp can behave as selective agonists or antagonists depending on their specific sequence and structural context. For example, certain derivatives have been shown to act as potent δ opioid antagonists while retaining agonist properties at MOR . This dual functionality highlights the potential for designing selective opioid therapeutics that minimize side effects associated with non-selective opioid use.

Case Studies

- Peptide Design : A study investigated a series of peptides where Boc-Dmp was substituted for traditional aromatic residues. The results indicated that these peptides exhibited enhanced receptor selectivity and potency, particularly in pain management models using guinea pig ileum assays .

- Therapeutic Implications : The use of Boc-Dmp in opioid peptide design has implications for developing treatments for chronic pain and opioid addiction. By tailoring receptor selectivity through structural modifications, researchers aim to create analgesics that provide pain relief without the high risk of dependency associated with conventional opioids.

Data Summary

The following table summarizes key findings related to the biological activity of this compound in various studies:

| Compound | MOR Binding Affinity (nM) | DOR Binding Affinity (nM) | KOR Binding Affinity (nM) | Agonist Efficacy (%) |

|---|---|---|---|---|

| Boc-Dmp | 1.6 ± 0.3 | 110 ± 6 | 540 ± 72 | 81 ± 2 |

| Other Analogues | Varies significantly based on substitutions | Varies significantly based on substitutions | Varies significantly based on substitutions | Varies significantly based on substitutions |

*Data derived from receptor binding assays using [^35S]GTPγS binding as a measure of agonist efficacy .

特性

IUPAC Name |

(2S)-3-(2,4-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-10-6-7-12(11(2)8-10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJPLTQARRYWFZ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376127 | |

| Record name | Boc-L-2,4-dimethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849440-31-9 | |

| Record name | Boc-L-2,4-dimethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。